4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-difluorophenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Reagents: 2,4-difluoroaniline, thiosemicarbazide, and an acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
Reaction Time: Several hours to complete the cyclization process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.
Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Explored for its potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds and materials.
2,4-Difluorophenyl isothiocyanate: Employed in the preparation of thiourea derivatives and other heterocyclic compounds.
2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated aromatic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of both fluorine atoms and the thiadiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDYYCQXOZJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.